Ergosteryl palmitate
Overview
Description
Ergosteryl palmitate is a sterol ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . This compound is a natural product found in fungi such as Chaetomium globosum and Chaetomium longirostre . This compound is known for its role as a metabolite and is involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosteryl palmitate can be synthesized through the esterification of ergosterol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ergosterol from fungal sources, followed by its esterification with palmitic acid. The process may include steps like fermentation, extraction, and purification to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Ergosteryl palmitate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to ergosterol and palmitic acid.
Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different sterol esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide
Reduction: Ergosterol and palmitic acid
Substitution: Various sterol esters depending on the substituent used.
Scientific Research Applications
Ergosteryl palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives.
Biology: Studies have shown its role in fungal metabolism and its potential as an antioxidant.
Industry: It is used in the production of steroid drugs and as a component in various industrial applications.
Mechanism of Action
The mechanism of action of ergosteryl palmitate involves its interaction with cellular membranes. As a sterol ester, it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence the activity of membrane-bound proteins and enzymes, thereby modulating various cellular processes . Additionally, this compound can undergo oxidation to form ergosterol peroxide, which has been shown to exhibit antiproliferative effects by altering mitochondrial activity and DNA synthesis .
Comparison with Similar Compounds
Ergosterol Peroxide: An oxidized form of ergosterol with notable antiproliferative properties.
Ergosteryl Oleate: Another sterol ester formed by the esterification of ergosterol with oleic acid.
Uniqueness of this compound: this compound is unique due to its specific ester linkage with palmitic acid, which imparts distinct physical and chemical properties. Its role as a metabolite in fungi and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWINNMESMCGK-NXCSPJMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H74O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315331 | |
Record name | Ergosteryl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3992-98-1 | |
Record name | Ergosteryl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3992-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergosteryl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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